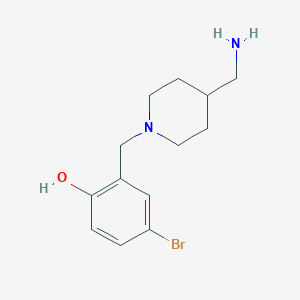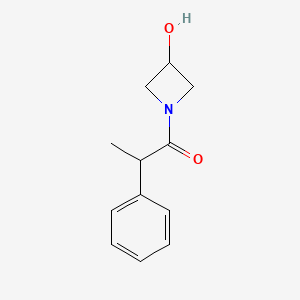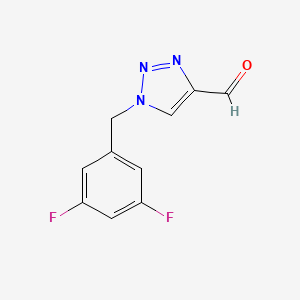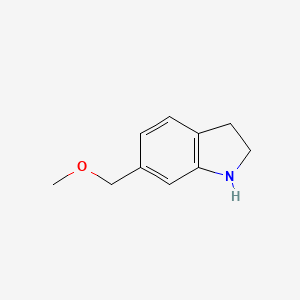
2-Azido-1-chloro-4-fluorobenzene
概要
説明
2-Azido-1-chloro-4-fluorobenzene is an aromatic compound . It has a molecular formula of C6H3ClFN3 and an average mass of 171.559 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with azido, chloro, and fluoro substituents . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.科学的研究の応用
Synthesis of New Triazole Derivatives
2-Azido-1-chloro-4-fluorobenzene serves as a precursor in the synthesis of 1,2,3-triazole derivatives, demonstrating its utility in click chemistry reactions. This approach facilitates the creation of compounds with potential applications ranging from corrosion inhibition to pharmaceuticals. The synthesis of these derivatives highlights the chemical's versatility in forming structurally diverse and functionally rich molecules (Negrón-Silva et al., 2013).
Photocrosslinking Agents for Polymer Chemistry
The azido group in this compound can undergo photolysis to generate nitrenes, which are highly reactive species. This property is exploited in photocrosslinking processes to create or modify polymeric materials, offering a pathway to design new materials with tailored properties for specific applications (Chehade & Spielmann, 2000).
Organic Synthesis and Transition-Metal Catalysis
Partially fluorinated benzenes, like this compound, are increasingly recognized for their role in organometallic chemistry and transition-metal-based catalysis. The presence of fluorine and azido groups can influence the reactivity and stability of organometallic complexes, enabling the development of new catalytic methods for organic synthesis (Pike et al., 2017).
Development of Photoaffinity Labels
The azido group also makes this compound a candidate for the development of photoaffinity labels. These labels are used in biological research to study protein-ligand interactions, providing insights into the mechanism of action of drugs and the identification of drug targets (Mercier et al., 2011).
Advanced Materials Research
The reactivity of this compound can be harnessed in the design and synthesis of advanced materials, such as organic magnetic materials and photoactive cross-linking agents. This application is particularly relevant in the fields of materials science and nanotechnology, where the synthesis of new materials with novel properties is a key objective (Chapyshev & Chernyak, 2013).
Safety and Hazards
作用機序
Target of Action
Compounds like “2-Azido-1-chloro-4-fluorobenzene” often target specific enzymes or receptors in the body. The azido group can act as a bioisostere for amines, and can therefore interact with biological targets that have affinity for amines .
Mode of Action
The mode of action of such compounds often involves interactions with the target molecule, leading to changes in its function. For instance, the azido group can undergo a Staudinger reduction to convert into an amine, which can then interact with the target .
Biochemical Pathways
The exact biochemical pathways affected by “this compound” would depend on its specific targets. Azides are often used in click chemistry, a powerful tool for studying biological systems .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of “this compound” would depend on various factors including its chemical structure, the route of administration, and the individual’s metabolism .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and the nature of its interactions with these targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of "this compound" .
生化学分析
Biochemical Properties
2-Azido-1-chloro-4-fluorobenzene plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and protein modifications. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves covalent bonding or non-covalent interactions, such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling events. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional or translational processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity. Additionally, prolonged exposure to this compound can result in cumulative effects on cellular processes, such as alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound can cause toxic effects, such as oxidative stress and cellular damage. Threshold effects are also observed, where a specific dosage level is required to elicit a measurable response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux and alter the levels of specific metabolites. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in the production or consumption of key metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For instance, this compound may be transported into cells via membrane transporters and subsequently distributed to various organelles, such as the nucleus or mitochondria .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production .
特性
IUPAC Name |
2-azido-1-chloro-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-5-2-1-4(8)3-6(5)10-11-9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRHOCDNMVXBPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N=[N+]=[N-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine](/img/structure/B1474668.png)
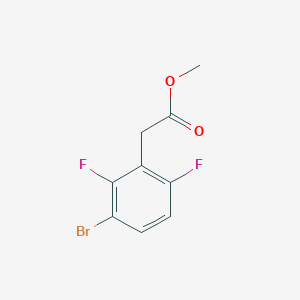
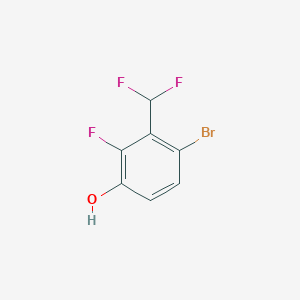
![(1S,2S)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclohexan-1-ol](/img/structure/B1474672.png)
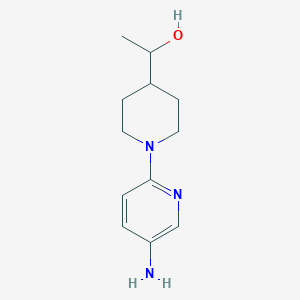
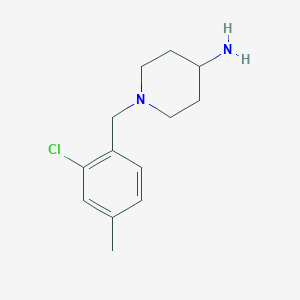

![2-(5-bromopyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B1474680.png)
